VAS2870
Overview
Description
VAS2870 is a novel inhibitor of NADPH oxidase, an enzyme complex responsible for the production of reactive oxygen species (ROS). Reactive oxygen species play a significant role in various physiological and pathological processes, including cardiovascular diseases, inflammation, and cancer . This compound is known for its ability to inhibit multiple isoforms of NADPH oxidase, making it a valuable tool in scientific research and potential therapeutic applications .
Scientific Research Applications
VAS2870 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of ROS production and the role of NADPH oxidase in various chemical reactions . In biology, this compound is used to investigate the physiological and pathological roles of ROS in cellular processes, including cell signaling, apoptosis, and inflammation . In medicine, this compound has potential therapeutic applications in the treatment of cardiovascular diseases, cancer, and inflammatory disorders by inhibiting ROS production and reducing oxidative stress . In industry, this compound is used in the development of new drugs and therapeutic agents targeting NADPH oxidase .
Mechanism of Action
Target of Action
The primary target of the compound 2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole is the NADPH oxidase . NADPH oxidase is an enzyme that plays a crucial role in the immune response by producing reactive oxygen species (ROS) to combat pathogens .
Mode of Action
2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole acts as a selective inhibitor of NADPH oxidase activity .
Biochemical Pathways
The inhibition of NADPH oxidase by 2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole affects the production of ROS, which are involved in various biochemical pathways. These pathways include the immune response, cell signaling, and regulation of cell growth and differentiation .
Pharmacokinetics
It is known that the compound exhibits selective inhibition of nadph oxidase activity in low micromolar concentrations , suggesting that it may have good bioavailability.
Result of Action
The inhibition of NADPH oxidase by 2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole results in a decrease in the production of ROS . This can affect various cellular processes, including the immune response and cell signaling .
Biochemical Analysis
Biochemical Properties
The role of 2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole in biochemical reactions is significant. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole has been shown to have profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole vary with different dosages in animal models .
Metabolic Pathways
2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole within cells and tissues are complex processes. They involve various transporters or binding proteins, and can affect its localization or accumulation .
Preparation Methods
The synthesis of VAS2870 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. it is known that this compound is synthesized through a series of organic reactions involving the formation of key intermediates and their subsequent functionalization . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
VAS2870 undergoes various chemical reactions, primarily involving its interaction with NADPH oxidase and the inhibition of ROS production. The compound is known to inhibit the activity of NADPH oxidase by preventing the formation of the active enzyme complex . Common reagents and conditions used in these reactions include specific inhibitors and activators of NADPH oxidase, as well as various cell-free systems to study the enzyme’s activity . The major products formed from these reactions are typically the inhibited forms of NADPH oxidase and reduced levels of ROS .
Comparison with Similar Compounds
VAS2870 is unique in its ability to inhibit multiple isoforms of NADPH oxidase, making it a valuable tool in scientific research and potential therapeutic applications . Similar compounds include VAS3947, which is also a pan-NADPH oxidase inhibitor with similar properties and applications . Other compounds that inhibit specific isoforms of NADPH oxidase include ML171, GSK2795039, and GKT136901/GKT137831 . this compound stands out due to its broad-spectrum inhibition of NADPH oxidase and its potential for use in various research and therapeutic applications .
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6OS/c1-2-6-12(7-3-1)10-24-16-15(22-23-24)17(20-11-19-16)26-18-21-13-8-4-5-9-14(13)25-18/h1-9,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSOKHVVANONPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SC4=NC5=CC=CC=C5O4)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
722456-31-7 | |
Record name | VAS-2870 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722456317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 722456-31-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VAS-2870 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN6QHA4JW4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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